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Application Note: Analysis of (2S)-2'-Methoxykurarinone using Mass Spectrometry

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Compound of Interest		
Compound Name:	(2S)-2'-Methoxykurarinone	
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INTRODUCTION:

(2S)-2'-Methoxykurarinone is a naturally occurring flavanone found in the roots of Sophora flavescens. This compound and related prenylated flavonoids have garnered significant interest within the scientific and drug development communities due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. Accurate identification and structural elucidation of these compounds are paramount for quality control of herbal medicines, pharmacokinetic studies, and understanding their mechanism of action. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the sensitive and specific detection and characterization of such natural products.

This application note provides a detailed protocol for the analysis of **(2S)-2'-Methoxykurarinone** by mass spectrometry. It includes the predicted fragmentation pattern based on established principles of flavonoid fragmentation, a comprehensive experimental protocol, and a summary of expected results. This document is intended to guide researchers, scientists, and drug development professionals in the structural confirmation and quantification of **(2S)-2'-Methoxykurarinone** in various matrices.

Predicted Mass Spectrometry Fragmentation Pattern



The fragmentation of **(2S)-2'-Methoxykurarinone** in mass spectrometry is expected to follow characteristic pathways for flavanones, primarily involving retro-Diels-Alder (rDA) reactions, cleavage of substituents, and neutral losses. The proposed fragmentation scheme is based on analysis in positive ion mode, with the protonated molecule [M+H]⁺ as the precursor ion.

Molecular Structure of (2S)-2'-Methoxykurarinone:

Molecular Formula: C27H32O6

Molecular Weight: 452.54 g/mol

• IUPAC Name: (2S)-7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]chroman-4-one[1]

Table 1: Predicted Mass Fragments of (2S)-2'-Methoxykurarinone



m/z (calculated)	Ion Formula	Proposed Fragmentation Pathway
453.2275	[C27H33O6] ⁺	Protonated molecule [M+H]+
315.1227	[C18H19O5] ⁺	Loss of the lavandulyl side chain ([M+H - C10H16]+)
301.0707	[C16H13O6] ⁺	Retro-Diels-Alder (rDA) fragmentation with cleavage of the C-ring, yielding the ¹ , ³ A ⁺ ion containing the A-ring and the attached lavandulyl group.
177.0546	[C10H9O3] ⁺	Fragment corresponding to the protonated B-ring with methoxy and hydroxy groups, resulting from cleavage of the C-ring.
152.0468	[C8H8O3] ⁺	Fragment derived from the B- ring following cleavage and rearrangement.
137.0233	[C7H5O3] ⁺	Further fragmentation of the B-ring fragment.

Experimental Protocol

This protocol outlines a general procedure for the analysis of **(2S)-2'-Methoxykurarinone** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Instrument parameters may require optimization based on the specific instrumentation used.

1. Sample Preparation:

Standard Solution: Prepare a stock solution of (2S)-2'-Methoxykurarinone at 1 mg/mL in methanol. Perform serial dilutions to create working standards at desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).



- Matrix Samples (e.g., Plant Extract, Plasma): Employ a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering matrix components. The final extract should be reconstituted in the initial mobile phase.
- 2. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - 0-2 min: 95% A
 - o 2-15 min: Linear gradient to 5% A
 - 15-18 min: Hold at 5% A
 - 18-18.1 min: Return to 95% A
 - 18.1-25 min: Column re-equilibration at 95% A
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μL.
- 3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Full Scan (for initial identification) and Product Ion Scan (for fragmentation analysis).
- Mass Range (Full Scan): m/z 100-1000.







• Precursor Ion (Product Ion Scan): m/z 453.2.

• Collision Energy: Optimize for characteristic fragments (e.g., 15-40 eV).

• Capillary Voltage: 3.5 kV.

• Source Temperature: 120 °C.

• Desolvation Temperature: 350 °C.

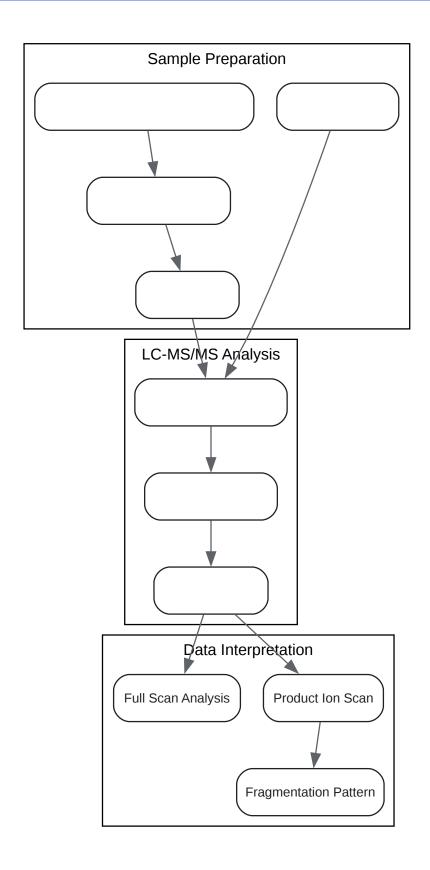
• Cone Gas Flow: 50 L/hr.

• Desolvation Gas Flow: 600 L/hr.

Visualizations

Experimental Workflow:



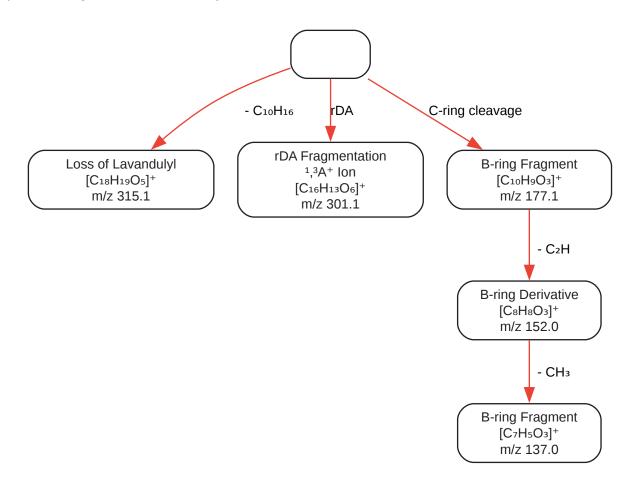


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Caption: Workflow for the LC-MS/MS analysis of (2S)-2'-Methoxykurarinone.



Proposed Fragmentation Pathway:



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Caption: Proposed fragmentation pathway of **(2S)-2'-Methoxykurarinone** in positive ESI mode.

Conclusion

This application note provides a foundational method for the mass spectrometric analysis of (2S)-2'-Methoxykurarinone. The predicted fragmentation pattern and detailed experimental protocol offer a robust starting point for researchers engaged in the identification, characterization, and quantification of this and structurally related flavanones. The provided workflow and fragmentation diagrams serve as valuable visual aids for understanding the analytical process and the structural elucidation of the molecule. Further optimization of the LC and MS parameters may be necessary depending on the specific analytical instrumentation and the complexity of the sample matrix.



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References

- 1. (2S)-2'-Methoxykurarinone | C27H32O6 | CID 11982641 PubChem [pubchem.ncbi.nlm.nih.gov]
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